Ifetroban

Übersicht

Beschreibung

Ifetroban ist ein potenter und selektiver Thromboxan-Rezeptor-Antagonist. Es wurde umfassend auf seine potenziellen therapeutischen Anwendungen bei verschiedenen medizinischen Erkrankungen wie Krebsmetastasen, Myokardischämie, Bluthochdruck, Schlaganfall, Thrombose, Kardiomyopathie und Thrombozytenaggregation untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ifetroban umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen AusgangsstoffenDie Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Kosteneffizienz, Skalierbarkeit und Umweltaspekte optimiert. Fortgeschrittene Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können zur Steigerung der Effizienz und zur Reduzierung von Abfall eingesetzt werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ifetroban unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des this compound-Moleküls zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig von der gewünschten Modifikation.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation hydroxylierte oder carboxylierte Derivate ergeben, während Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Duchenne Muscular Dystrophy and Cardiomyopathy

Ifetroban has garnered attention for its potential role in treating cardiac dysfunction associated with Duchenne muscular dystrophy (DMD). DMD is characterized by mutations affecting the dystrophin gene, leading to progressive muscle degeneration, including cardiac muscle. The FDA has granted orphan drug designation to this compound for treating DMD-associated cardiomyopathy, primarily due to its ability to reduce fibrosis and improve cardiac function.

- Mechanism of Action : this compound works by blocking the thromboxane A2 receptor, which is implicated in vascular constriction and fibrosis. Preclinical studies have demonstrated that oral administration of this compound can prevent cardiac dysfunction and fibrosis in mouse models of DMD, improving survival outcomes compared to placebo .

- Clinical Trials : A phase 2 clinical trial is currently underway to assess this compound's efficacy in improving cardiac function in patients with DMD . The trial aims to evaluate both safety and pharmacokinetics over multiple doses.

Pulmonary Applications

Idiopathic Pulmonary Fibrosis

This compound is also being studied for its effects on idiopathic pulmonary fibrosis (IPF), a progressive lung disease characterized by inflammation and scarring of lung tissue. The compound's ability to mitigate fibrosis makes it a candidate for treating this condition.

- Clinical Study : A multicenter, randomized, placebo-controlled phase 2 study is evaluating the safety and efficacy of oral this compound in patients with IPF. Participants will receive either this compound or a placebo for 12 months, with assessments focusing on lung function and biomarkers related to pulmonary fibrosis .

Systemic Sclerosis

This compound is under investigation for its potential benefits in patients with diffuse cutaneous systemic sclerosis (dcSSc) or systemic sclerosis-associated pulmonary arterial hypertension. These conditions involve significant vascular complications and fibrosis.

- Study Design : A phase 2 study aims to determine the safety and efficacy of this compound in this patient population, focusing on improvements in symptoms and overall health outcomes .

Aspirin-Exacerbated Respiratory Disease

This compound has been explored for its effects on aspirin-exacerbated respiratory disease (AERD), a condition where aspirin intake leads to severe respiratory reactions.

- Clinical Findings : A recent trial indicated that while this compound was expected to mitigate symptoms induced by aspirin challenges, some results suggested a potential worsening of reactions. This unexpected outcome highlights the need for further research into the mechanisms underlying these effects, particularly regarding prostaglandin E2 production and leukotriene levels .

Summary Table of Clinical Applications

Wirkmechanismus

Ifetroban exerts its effects by selectively antagonizing thromboxane-prostanoid receptors. Thromboxane is a substance produced by platelets that promotes blood clot formation and blood vessel constriction. By blocking these receptors, this compound inhibits platelet aggregation and vascular contraction, thereby exerting its therapeutic effects. The molecular targets include thromboxane-prostanoid receptors on platelets and airway muscle cells .

Vergleich Mit ähnlichen Verbindungen

Ifetroban ist einzigartig in seiner hohen Selektivität und Potenz als Thromboxan-Rezeptor-Antagonist. Ähnliche Verbindungen umfassen:

Seratrodast: Ein weiterer Thromboxan-Rezeptor-Antagonist, der hauptsächlich zur Behandlung von Asthma eingesetzt wird.

Ramatroban: Wird bei allergischer Rhinitis eingesetzt und wirkt auch als Thromboxan-Rezeptor-Antagonist.

Terutroban: Untersucht auf sein Potenzial bei der Behandlung von Herzkreislaufkrankheiten

This compound zeichnet sich durch seine breite Palette potenzieller therapeutischer Anwendungen und seine Wirksamkeit in verschiedenen präklinischen und klinischen Studien aus.

Biologische Aktivität

Ifetroban is a thromboxane A2 receptor antagonist that has garnered attention for its potential therapeutic applications in various diseases, particularly those involving inflammatory and fibrotic processes. This article explores the biological activity of this compound, summarizing key research findings, clinical trials, and its mechanisms of action.

This compound functions primarily by inhibiting the thromboxane A2 receptor (TP), which plays a crucial role in the arachidonic acid signaling pathway. Thromboxane A2 is involved in vasoconstriction and platelet aggregation, making its inhibition potentially beneficial in conditions characterized by excessive inflammation or fibrosis.

Clinical Applications

Recent studies have highlighted the diverse applications of this compound in clinical settings:

-

Aspirin-Exacerbated Respiratory Disease (AERD) :

- A double-blind, placebo-controlled trial involving 35 patients with AERD assessed this compound's efficacy in mitigating aspirin-induced respiratory symptoms. The trial revealed that while this compound was well tolerated, it did not significantly reduce the severity of nasal symptoms compared to placebo. In fact, participants on this compound experienced a greater decline in forced expiratory volume (FEV1) and increased nasal symptoms during aspirin challenges .

- Idiopathic Pulmonary Fibrosis (IPF) :

-

Cancer Metastasis Prevention :

- This compound is being investigated for its potential role in preventing cancer metastasis. Initial findings from mouse models suggest that it may inhibit the spread of cancer by acting on blood vessels rather than directly targeting tumor cells. A pilot study is currently assessing its safety and preliminary efficacy in cancer patients who have completed treatment for specific malignancies .

- Duchenne Muscular Dystrophy (DMD) :

Eicosanoid Modulation

This compound's inhibition of TP receptor activity leads to significant changes in eicosanoid levels, which are critical mediators of inflammation:

- Increased Urinary Leukotriene E4 : In the AERD study, urinary leukotriene E4 levels were significantly elevated in participants receiving this compound, suggesting a shift in eicosanoid production that may contribute to adverse respiratory responses .

- Decreased Nasal Prostaglandin E2 : Participants treated with this compound exhibited lower levels of nasal prostaglandin E2, a mediator typically involved in anti-inflammatory responses .

Data Summary

The following table summarizes key findings from recent clinical trials involving this compound:

| Study Focus | Sample Size | Key Findings | |

|---|---|---|---|

| AERD Study | 35 | Greater aspirin-induced nasal symptoms; increased urinary leukotriene E4; decreased PGE2 levels | This compound did not alleviate symptoms; adverse effects noted |

| IPF Study | TBD | Ongoing assessment of safety and efficacy | Potential for use in lung fibrosis prevention |

| Cancer Metastasis Prevention Study | 60 | Early findings suggest inhibition of metastasis in mouse models | Safety and tolerability being evaluated |

| DMD Study | TBD | Evaluating pharmacokinetics and cardiac function impacts | Awaiting results on efficacy |

Case Study: AERD Patient Response

In a controlled trial setting, one patient exhibited an unexpected exacerbation of symptoms after initiating treatment with this compound. This case highlighted the complexity of eicosanoid interactions and underscored the need for careful monitoring when utilizing thromboxane inhibitors in sensitive populations like those with AERD.

Eigenschaften

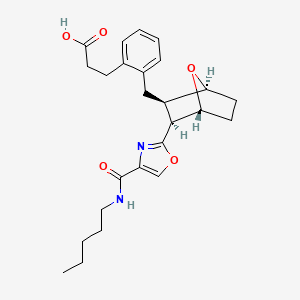

IUPAC Name |

3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29)/t18-,20-,21+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPRUNPUJIUXSE-DXKRWKNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869931 | |

| Record name | Ifetroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143443-90-7 | |

| Record name | Ifetroban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143443-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ifetroban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143443907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ifetroban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ifetroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IFETROBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E833KT807K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.